molecular formula C19H13N3O2S B2996017 4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004223-19-1

4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2996017
CAS RN: 1004223-19-1
M. Wt: 347.39
InChI Key: OKPFXJBADWTBNQ-UHFFFAOYSA-N
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Description

“4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been found to exhibit valuable pharmacological properties such as antiviral, antioxidant, and antimalarial activities .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[2,3-d]pyrimidine-7-carbonitriles .


Chemical Reactions Analysis

In the synthesis process, the 3-amino-4-cyano-2-thiophenecarboxamides underwent cyclization when heated under reflux in 1,4-dioxane, containing a catalytic amount of triethylamine, to give the thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

This compound has been used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . This process involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .

Antitubercular Agents

4-Aminopyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from this compound, have been explored as antitubercular agents . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .

Phosphodiesterase10A (PDE10A) Inhibitors

PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders . This compound could potentially be used in the development of potent PDE10A inhibitors with minimal side effects .

ROCK Inhibitors

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which can be synthesized from this compound, have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) . ROCKs are a class of serine/threonine kinases that play critical roles in various cellular processes.

Probing the Mycobacterial Oxidative Phosphorylation Pathway

This compound can be used to synthesize 7H-Pyrrolo[2,3-d]pyrimidine derivatives, which can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .

Synthesis of Thieno[3,4-b]pyridine Derivatives

This compound can also be used in the synthesis of thieno[3,4-b]pyridine derivatives . These derivatives are obtained by refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or in ethylene glycol .

Future Directions

Thieno[2,3-d]pyrimidines, including “4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, may serve as models for the development of new drugs due to their diverse biological activities . Future research could focus on synthesizing novel thieno[2,3-d]pyrimidine derivatives with enhanced pharmacological activities and minimal toxicity .

properties

IUPAC Name

4-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(22-17-16-10-11-25-19(16)21-12-20-17)13-6-8-15(9-7-13)24-14-4-2-1-3-5-14/h1-12H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPFXJBADWTBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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